molecular formula C5H3Br2N3O2 B12113082 4-Amino-2,5-dibromo-3-nitropyridine

4-Amino-2,5-dibromo-3-nitropyridine

Cat. No.: B12113082
M. Wt: 296.90 g/mol
InChI Key: RIMVQGAVWDZYPC-UHFFFAOYSA-N
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Description

4-Amino-2,5-dibromo-3-nitropyridine is a heterocyclic organic compound with the molecular formula C5H3Br2N3O2 This compound is characterized by the presence of amino, dibromo, and nitro functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,5-dibromo-3-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the bromination of 4-amino-3-nitropyridine, followed by nitration. The reaction conditions often require the use of bromine or bromine-containing reagents and strong acids like sulfuric acid for nitration.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Large-scale production would likely use continuous flow reactors to ensure consistent quality and efficiency.

Types of Reactions:

    Substitution Reactions: The amino and nitro groups on the pyridine ring can undergo various substitution reactions. For example, the amino group can be acylated or alkylated under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.

    Oxidation Reactions: The amino group can be oxidized to a nitroso or nitro group under strong oxidative conditions.

Common Reagents and Conditions:

    Substitution: Acyl chlorides or alkyl halides in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products:

    Substitution: N-acyl or N-alkyl derivatives.

    Reduction: 4-Amino-2,5-dibromo-3-aminopyridine.

    Oxidation: 4-Nitroso-2,5-dibromo-3-nitropyridine.

Scientific Research Applications

Chemistry: 4-Amino-2,5-dibromo-3-nitropyridine is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of dyes, agrochemicals, and other specialty chemicals

Mechanism of Action

The mechanism by which 4-Amino-2,5-dibromo-3-nitropyridine exerts its effects depends on its specific application. In chemical reactions, the electron-withdrawing nitro group and electron-donating amino group influence the reactivity of the pyridine ring. In biological systems, its mechanism would depend on the molecular targets it interacts with, which could include enzymes or receptors.

Comparison with Similar Compounds

    4-Amino-2,5-dibromo-3-chloropyridine: Similar structure but with a chlorine atom instead of a nitro group.

    4-Amino-2,5-dibromo-3-methylpyridine: Similar structure but with a methyl group instead of a nitro group.

    4-Amino-2,5-dibromo-3-hydroxypyridine: Similar structure but with a hydroxyl group instead of a nitro group.

Uniqueness: 4-Amino-2,5-dibromo-3-nitropyridine is unique due to the presence of both bromine and nitro groups, which impart distinct electronic and steric properties

Properties

IUPAC Name

2,5-dibromo-3-nitropyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2N3O2/c6-2-1-9-5(7)4(3(2)8)10(11)12/h1H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMVQGAVWDZYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Br)[N+](=O)[O-])N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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